molecular formula C5H8ClF3N2O B2358234 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 1864051-98-8

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride

Cat. No.: B2358234
CAS No.: 1864051-98-8
M. Wt: 204.58
InChI Key: ALBMCOQYJVFNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride is a chemical compound with the molecular formula C5H10F3N2O·HCl. This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. The presence of the trifluoromethyl group adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride can be compared with other azetidine derivatives:

The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-1-3(9)2-10;/h3H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBMCOQYJVFNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.